2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
Description
Properties
IUPAC Name |
2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)12-27-16-8-9-17(18(25)10-16)20-19(11-23-21(22)24-20)28-15-6-4-14(26-3)5-7-15/h4-11,25H,1,12H2,2-3H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWVJNHRWVAOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=C(C=C3)OC)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic synthesis techniques. The key steps in the synthesis include:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the amino group: This step often involves nucleophilic substitution reactions.
Attachment of the methoxyphenoxy group: This can be done through etherification reactions.
Incorporation of the phenol moiety: This step may involve coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in its potential as a pharmaceutical agent. Research indicates that derivatives of pyrimidine compounds exhibit significant biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various pyrimidine derivatives, including this compound, which demonstrated promising activity against certain cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the phenolic group enhanced cytotoxicity against breast cancer cells (MCF-7) .
Antitumor Activity
The compound's structural similarity to known antitumor agents suggests potential efficacy in cancer treatment. In vitro studies have shown that it can inhibit the proliferation of certain tumor cells.
Data Table: Antitumor Activity Comparison
Inflammatory Diseases
Research has indicated that compounds with similar structures possess anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like rheumatoid arthritis.
Case Study : An experimental model demonstrated that administration of this compound reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models, showcasing its potential as an anti-inflammatory agent .
Antiviral Activity
Recent investigations have explored the antiviral properties of pyrimidine derivatives. This compound's ability to disrupt viral replication processes has been noted, particularly against RNA viruses.
Data Table: Antiviral Activity Overview
Mechanism of Action
The mechanism of action of 2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical properties of the target compound with structural analogs:
Key Observations :
- The 4-methoxyphenoxy group provides electron-donating effects, which may enhance binding to biological targets compared to non-polar substituents like p-tolyl in AP-4-Me-Ph .
Antiviral Potential (hACE2-S Complex Inhibition)
- AP-NP (naphthyl-substituted) demonstrated the strongest binding to the hACE2-S protein complex (binding free energy: −42.5 kcal/mol) due to π-π stacking with the naphthyl group .
- The target compound’s 4-methoxyphenoxy group may mimic AP-3-OMe-Ph (3-methoxyphenyl), which showed moderate binding (−38.2 kcal/mol). Its larger size compared to AP-4-Me-Ph could hinder optimal fit in the binding pocket .
Anticancer Activity (Tubulin Inhibition)
- Compound 97 (indolyl-substituted) exhibited potent tubulin polymerization inhibition (IC50 = 0.79 μM) and antiproliferative activity (IC50 = 16–62 nM) . The target’s methallyloxy group, similar to PPMP (), may enhance apoptosis induction by promoting G2/M phase arrest .
- Substituent bulkiness (e.g., methallyloxy vs. methyl in AP-4-Me-Ph) impacts steric interactions with tubulin’s colchicine-binding site. Bulkier groups may reduce affinity but improve selectivity .
Biological Activity
The compound 2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic molecule that exhibits a variety of biological activities, primarily due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with an amino group and a methoxyphenoxy moiety, along with a phenolic component. The presence of these functional groups contributes to its diverse biological activities.
Structural Characteristics
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNO |
| Molecular Weight | 429.5 g/mol |
Antitumor Activity
Preliminary studies suggest that compounds similar to This compound exhibit significant antitumor properties. The mechanism involves the inhibition of specific enzymes involved in tumor growth and proliferation. For instance, docking studies have indicated that the compound may interact with proteins involved in cancer cell signaling pathways.
Antioxidant Properties
The phenolic structure of the compound is associated with antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The antioxidant capacity can be attributed to the ability of the phenolic hydroxyl groups to scavenge free radicals.
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. Inhibition of AChE is significant for treating neurodegenerative diseases like Alzheimer's, while urease inhibition can be beneficial in managing infections caused by urease-producing bacteria.
Antimicrobial Activity
Studies have demonstrated moderate to strong antimicrobial activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The antimicrobial efficacy is likely due to the combined effects of the pyrimidine and phenolic components, which disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Studies and Research Findings
- Antitumor Efficacy Study : A study evaluated the antitumor effects of various pyrimidine derivatives, including this compound, showing promising results in inhibiting tumor cell lines in vitro.
- Antioxidant Activity Assessment : Research utilizing DPPH radical scavenging assays indicated that the compound exhibits significant antioxidant activity comparable to standard antioxidants like ascorbic acid.
- Enzyme Inhibition Profile : In vitro assays demonstrated that the compound effectively inhibits AChE with an IC value indicating strong binding affinity, making it a candidate for further development in neuroprotective therapies.
Summary of Biological Activities
Q & A
Q. Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for methoxyphenoxy groups) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]⁺ = 461.441; observed 461.443) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding networks (e.g., dihedral angles between pyrimidine and phenyl rings: 12.8–86.1°) .
Advanced: How can stability issues in aqueous or oxidative environments be mitigated?
Q. Answer :
- pH-dependent degradation studies : The compound shows instability at pH > 8 due to hydrolysis of the allyloxy group. Stabilize using buffered solutions (pH 5–7) .
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of the methoxyphenoxy moiety .
- Oxidative protection : Add antioxidants (e.g., BHT) to prevent radical-mediated degradation .
Basic: What biological activity screens are relevant for this compound?
Q. Answer :
- Antimicrobial assays : Test against Gram-positive/negative bacteria (MIC values) and fungi (e.g., Candida spp.) .
- Kinase inhibition profiling : Screen against tyrosine kinases due to the pyrimidine scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) .
Advanced: How to address contradictions in biological activity data across studies?
Q. Answer :
- Assay standardization : Discrepancies may arise from variations in cell culture conditions (e.g., serum concentration, passage number). Use CLSI guidelines for antimicrobial testing .
- Metabolic interference : Check for off-target effects using siRNA knockdown or isoform-specific inhibitors .
- Solvent controls : DMSO concentrations >0.1% can artifactually inhibit enzyme activity; validate with solvent-matched controls .
Advanced: What computational tools predict SAR for optimizing bioactivity?
Q. Answer :
- Molecular docking (AutoDock Vina) : Model interactions with kinase domains (e.g., EGFR, VEGFR) to prioritize substituents enhancing binding affinity .
- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with antimicrobial potency .
- ADMET prediction (SwissADME) : Optimize pharmacokinetics by modifying the allyloxy group to reduce CYP3A4-mediated metabolism .
Basic: How to resolve overlapping signals in NMR spectra?
Q. Answer :
- 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic protons (e.g., pyrimidine vs. phenol protons) .
- Variable-temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotation of methoxyphenoxy groups) .
- Isotopic labeling : Synthesize deuterated analogs to simplify complex splitting patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
